

Technical Support Center: 5-Hydroxy Fluvastatin

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Compound of Interest

Compound Name: 5-Hydroxy Fluvastatin-d7 Sodium Salt

Cat. No.: B1164301

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Welcome to the advanced technical support hub for handling **5-Hydroxy Fluvastatin-d7 Sodium Salt**. As a deuterated stable isotope-labeled internal standard, it is ideal for precise pharmacokinetic profiling and impurity quantification.

Physicochemical Profiling & Solvation Dynamics

Understanding the molecular behavior of your standard is the first step in preventing analytical failures. The addition of the 5-hydroxyl group significant sodium salt form alters its crystal lattice energy, making it highly hygroscopic but exceptionally amenable to protic solvents like methanol[1].

Quantitative Solubility & Stability Data

Parameter	Value / Characteristic
Methanol Solubility	Freely Soluble (>30 mg/mL)
Acetonitrile Solubility	Practically Insoluble
Water Solubility	Soluble (~30-50 mM)
Storage Temperature	-20°C (Desiccated)

Standard Operating Procedure: Methanolic Stock Preparation (1.0 mg/mL)

To guarantee trustworthiness, this protocol is designed as a self-validating system. Each phase includes a built-in quality control check to ensure the

Step 1: Thermal Equilibration

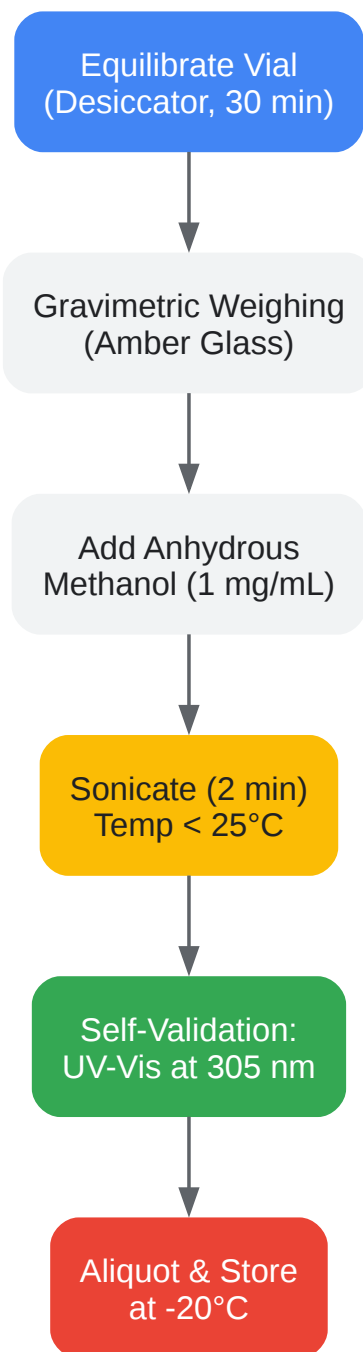
- Action: Transfer the sealed vial of **5-Hydroxy Fluvastatin-d7 Sodium Salt** from -20°C storage to a desiccator at room temperature for 30 minutes.
- Causality: The sodium salt is intensely hygroscopic. Opening a cold vial causes immediate atmospheric condensation, artificially inflating the apparent weight.
- Validation Check: The powder must remain free-flowing. Clumping indicates moisture ingress.

Step 2: Gravimetric Solvation

- Action: Weigh exactly 1.00 mg of the standard into a tared, amber low-bind glass vial. Add 1.00 mL of LC-MS grade Anhydrous Methanol.
- Causality: Anhydrous methanol ensures complete dissolution without introducing hydrolytic instability. Amber glass prevents UV-induced photo-isomerization.
- Validation Check: The solution must become optically clear within 60 seconds of gentle swirling.

Step 3: Homogenization & Verification

- Action: Sonicate the vial for 2 minutes in a water bath maintained below 25°C.
- Causality: Sonication disrupts any micro-crystalline aggregates. Temperature control prevents thermal degradation.
- Validation Check: Perform a quick UV-Vis scan (diluting 10 μL into 990 μL MeOH). A clean absorbance maximum around 304-305 nm confirms intact.



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Workflow for the self-validating preparation of methanolic stock solutions.

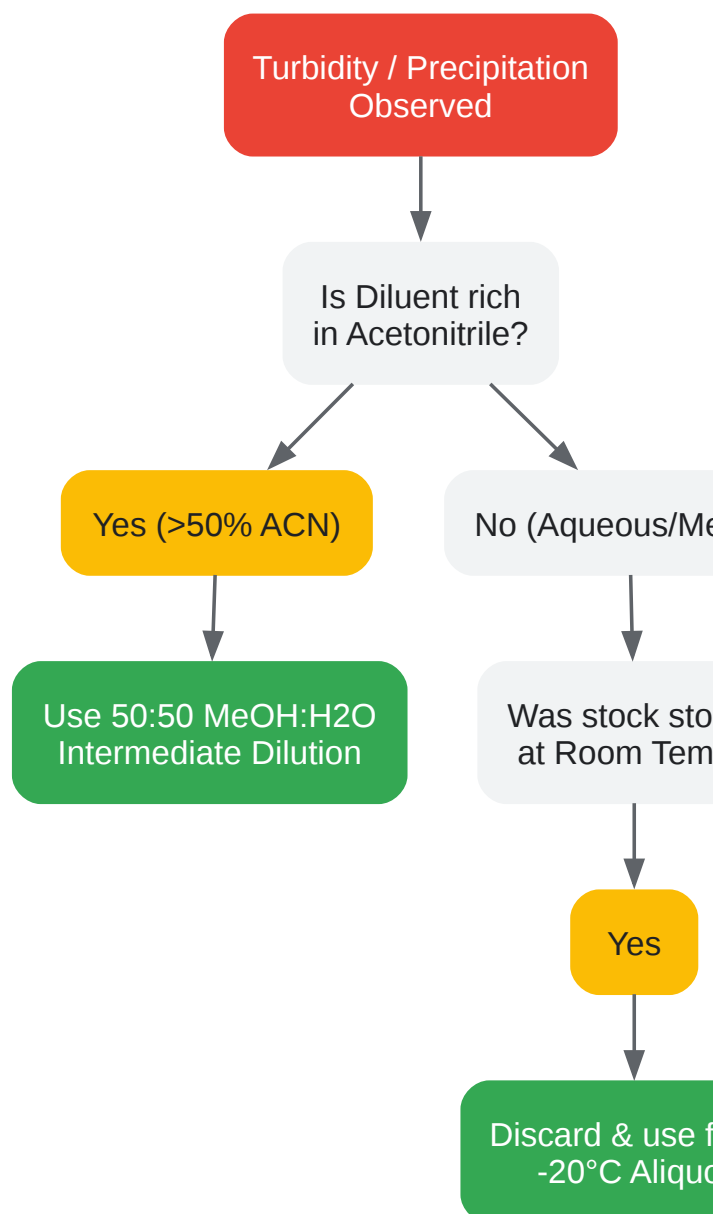
Troubleshooting Guide

Q: I prepared a 10 mg/mL stock in methanol, but when I spiked it into my LC-MS autosampler vials, the solution turned cloudy. What happened? A: The compound is insoluble in acetonitrile[3]. If your autosampler diluent or mobile phase is highly organic (e.g., >80% Acetonitrile), injecting a highly concentrated methanol stock exceeds the solubility threshold of the sodium salt.

- Resolution: Always perform a step-down dilution. Dilute your methanolic stock into a 50:50 Methanol:Water intermediate before spiking into an acetonitrile diluent.

Q: My LC-MS/MS shows two peaks for 5-Hydroxy Fluvastatin-d7 after the methanolic stock sat at room temperature for 48 hours. Is the standard degenerating due to an equilibrium between the open-ring hydroxy acid (active form) and the closed-ring lactone form. While methanol is an excellent solvent, trace acidity or

- Resolution: Keep stocks strictly at -20°C[2]. If you suspect lactonization, you can regenerate the open hydroxy acid form by treating the solution with a base. This is not recommended for quantitative IS stocks due to volume shifts. It is safer to prepare a fresh aliquot.



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Logic tree for resolving precipitation and stability issues during dilution workflows.

Frequently Asked Questions (FAQs)

Q: Why is the sodium salt preferred over the free acid for methanolic stocks? A: The free acid form of fluvastatin is highly lipophilic and prone to spout and dramatically enhances solubility in polar solvents like methanol and water[4]. Furthermore, the sodium salt yields excellent ionization efficiency (c mode is typically preferred for statins[1]).

Q: Is there a risk of deuterium exchange when dissolving a D7-labeled compound in a protic solvent like methanol? A: No. The seven deuterium atoms on the indole ring[1]. Because these are aliphatic, non-exchangeable protons (lacking an adjacent electron-withdrawing group to provide alpha-acidity), they are not a concern if the label were positioned on exchangeable sites (like the hydroxyl groups).

Q: Can I use DMSO instead of Methanol? A: While fluvastatin sodium is soluble in DMSO[2], DMSO is notoriously difficult to evaporate and can cause reverse-phase chromatography, and provides a cleaner background for trace-level quantification.

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